molecular formula C8H13ClN4O B13317543 2-Amino-3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-methylpropanamide

2-Amino-3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-methylpropanamide

Cat. No.: B13317543
M. Wt: 216.67 g/mol
InChI Key: QMJXRBIQGAAKRW-UHFFFAOYSA-N
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Description

2-Amino-3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-methylpropanamide (CAS 1339137-26-6) is a pyrazol-1-yl-propanamide derivative developed as a key intermediate in pharmaceutical research, particularly for investigating novel therapeutics for castration-resistant prostate cancer (CRPC) . This compound is part of a novel class of small molecules designed as Selective Androgen Receptor Degraders (SARDs) and pan-antagonists . Its core research value lies in its unique mechanism of action, which includes binding to the N-terminal domain (NTD) of the androgen receptor (AR) and inducing its degradation via the ubiquitin-proteasome system (UPS) . This mechanism is being explored to overcome resistance to conventional antiandrogens that target the ligand-binding domain (LBD), offering a promising strategy for treating enzalutamide-resistant (Enz-R) forms of the disease . The molecular formula is C8H13ClN4O and it has a molecular weight of 216.67 g/mol . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not approved for use in humans, animals, or as a diagnostic agent. Safety Notice: This product is for research use only and is not intended for diagnostic or therapeutic procedures. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations regarding the storage, handling, and disposal of this chemical.

Properties

Molecular Formula

C8H13ClN4O

Molecular Weight

216.67 g/mol

IUPAC Name

2-amino-3-(4-chloro-5-methylpyrazol-1-yl)-2-methylpropanamide

InChI

InChI=1S/C8H13ClN4O/c1-5-6(9)3-12-13(5)4-8(2,11)7(10)14/h3H,4,11H2,1-2H3,(H2,10,14)

InChI Key

QMJXRBIQGAAKRW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CC(C)(C(=O)N)N)Cl

Origin of Product

United States

Preparation Methods

Table 1: Reaction Conditions for Key Steps

Step Reagents/Conditions Yield (%)
Chlorination NCS, DCM, 0°C 85
Alkylation K₂CO₃, DMF, 80°C 90
Amidation NH₃/MeOH, −20°C → 25°C 92
Boc Deprotection TFA/DCM, rt 95

Table 2: Spectral Data for Intermediate Validation

Compound ¹H NMR (DMSO-d₆, δ ppm)
Methyl 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-methylpropanoate 1.85 (s, 6H), 2.53 (s, 3H), 3.74 (s, 3H), 8.28 (s, 1H)
Final Product 1.65 (s, 6H), 2.18 (s, 3H), 6.61 (br, 1H), 7.16 (br, 1H), 8.10 (s, 1H)

Chemical Reactions Analysis

a. Reactions:

    Substitution: The chlorine atom in the pyrazole ring can undergo nucleophilic substitution reactions.

    Amide Hydrolysis: Under acidic or basic conditions, the amide bond can hydrolyze to yield the corresponding carboxylic acid and amine.

    Reduction: Reduction of the carbonyl group can lead to the corresponding alcohol .

b. Common Reagents:

    Acetic anhydride: Used for acylation.

    Hydrochloric acid (HCl): or : For amide hydrolysis.

  • Hydrazine hydrate (N2H4·H2O) : For reduction.

c. Major Products: The major products depend on reaction conditions. Hydrolysis yields the carboxylic acid, while reduction leads to the alcohol derivative.

Scientific Research Applications

This compound finds applications in various fields:

  • Medicine : Investigated for potential pharmaceutical properties.
  • Chemical Biology : Used as a building block in drug discovery.
  • Industry : May serve as an intermediate in the synthesis of other compounds .

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness lies in its 4-chloro-5-methylpyrazole moiety and branched propanamide chain. Below is a comparative analysis with key analogues:

Compound Name Pyrazole Substituents Backbone Structure Key Functional Groups Biological Relevance
2-Amino-3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-methylpropanamide 4-Cl, 5-Me 2-Methylpropanamide Amide, amino, chloro, methyl Kinase inhibition (inferred)
Taselisib (GDC-0032) 1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl Dihydrobenzoimidazo-oxazepine Triazole, oxazepine, propanamide PI3K inhibitor (clinical use)
5-Amino-1-[2-(1,3-benzothiazol-2-ylthio)propanoyl]-3-methyl-1H-pyrazole-4-carbonitrile 3-Me, 5-amino Propanoyl-benzothiazole Carbonitrile, thioether Antimicrobial activity (studied)
2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (11a) 5-amino-3-hydroxy Pyran-dicarbonitrile Hydroxy, amino, cyano Anticancer screening

Key Observations :

  • Backbone Flexibility : Unlike rigid heterocycles in Taselisib (e.g., oxazepine), the propanamide chain in the target compound offers conformational flexibility, which could modulate target binding kinetics .
  • Functional Group Synergy: The combination of amide and amino groups may facilitate hydrogen bonding with biological targets, akin to Taselisib’s kinase-inhibitory mechanism .

Research Findings and Implications

  • Biological Activity : While direct data on the target compound is sparse, structural analogs like Taselisib demonstrate that pyrazole-propanamide hybrids are potent kinase inhibitors. The chloro and methyl groups may reduce metabolic degradation, enhancing bioavailability .
  • Thermodynamic Stability : Computational modeling of similar compounds suggests that chloro substituents increase electron-withdrawing effects, stabilizing the pyrazole ring and influencing binding affinity .
  • Limitations : Discontinued commercial availability highlights synthetic challenges, such as regioselective chlorination or purification of branched propanamides .

Biological Activity

2-Amino-3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-methylpropanamide, also known by its chemical formula C8H12ClN3O2C_8H_{12}ClN_3O_2 and CAS Number 1341749-98-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • An amino group
  • A pyrazole ring
  • A branched propanamide moiety

This structural configuration is believed to contribute to its biological activity, particularly in enzyme inhibition and receptor modulation.

Enzyme Inhibition

Research indicates that this compound exhibits potential as an enzyme inhibitor . It has shown activity against enzymes involved in inflammatory pathways and cancer progression. The specific interactions with these enzymes are still under investigation, but preliminary studies suggest that the compound may modulate their activity, influencing various biochemical pathways .

Receptor Interaction

The compound is hypothesized to interact with specific biological receptors. These interactions are crucial for understanding its potential therapeutic effects. For example, studies have indicated that the compound may bind effectively to certain targets, leading to modulation of receptor activity . This binding affinity could be leveraged in drug development for conditions such as cancer and inflammatory diseases.

Study 1: Anti-inflammatory Activity

In a study examining the anti-inflammatory properties of various compounds, this compound was evaluated for its ability to inhibit pro-inflammatory cytokines. The results demonstrated a significant reduction in cytokine levels in treated cells compared to controls, suggesting a promising role in managing inflammatory conditions .

Study 2: Anticancer Potential

Another investigation focused on the anticancer potential of the compound against various cancer cell lines, including PC-3 (prostate cancer) and MCF-7 (breast cancer). The compound exhibited cytotoxic effects with IC50 values indicating effective growth inhibition. Further analysis suggested that the mechanism of action may involve apoptosis induction in cancer cells .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful. The following table summarizes key features:

Compound NameStructure FeaturesUnique Aspects
3-(4-Chloro-5-methylpyrazol-1-yl)-2-methylpropanoic acidSimilar pyrazole ringDifferent substituents on propanoic acid
2-Amino-3-(5-methylisoxazolyl)-2-methylpropanoic acidIsoxazole instead of pyrazolePotentially different biological activity
3-(Trifluoromethylpyrazolyl)-2-methylpropanoic acidTrifluoromethyl group additionIncreased lipophilicity affecting bioavailability

This comparative analysis highlights the unique pharmacological properties of this compound relative to its analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-methylpropanamide, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For pyrazole derivatives, temperature (e.g., 60–80°C) and pH (neutral to slightly acidic) are critical for regioselectivity and yield . Solvents like ethanol or methanol enhance solubility, while catalysts such as acetic acid or palladium complexes accelerate reaction rates. Monitoring via thin-layer chromatography (TLC) ensures intermediate purity before proceeding to subsequent steps .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the pyrazole ring substitution pattern and amino/methyl group positions. Mass spectrometry (MS) validates molecular weight, while Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). High-performance liquid chromatography (HPLC) quantifies purity (>95% is typical for research-grade material) .

Q. What are common impurities formed during synthesis, and how are they characterized?

  • Methodological Answer : Common impurities include unreacted precursors (e.g., 4-chloro-5-methylpyrazole) or byproducts from incomplete cyclization. These are identified via comparative TLC against known standards and quantified using HPLC with UV detection. Recrystallization in ethanol or acetonitrile removes polar impurities, while column chromatography (silica gel, ethyl acetate/hexane eluent) isolates non-polar byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across different studies?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, concentration ranges). To address this:

  • Standardize assays using validated cell lines (e.g., HEK293 for receptor binding) and include positive controls (e.g., known agonists/antagonists).
  • Perform dose-response curves (IC₅₀/EC₅₀) and statistical analysis (e.g., ANOVA) to confirm reproducibility.
  • Cross-reference with structural analogs (e.g., 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-2-methylpropanamide) to identify structure-activity relationships (SAR) .

Q. What computational strategies predict the compound’s interaction with biological targets, and how do they inform experimental design?

  • Methodological Answer : Density functional theory (DFT) calculates electronic properties (e.g., HOMO/LUMO energies) to predict reactivity. Molecular docking (AutoDock Vina, Schrödinger Suite) models binding affinities to targets like enzymes or receptors. Molecular dynamics simulations (GROMACS) assess stability of ligand-receptor complexes over time. These in silico results guide in vitro experiments by narrowing target candidates and optimizing ligand modifications .

Q. How does the substitution pattern on the pyrazole ring influence pharmacological activity and selectivity?

  • Methodological Answer : The 4-chloro and 5-methyl groups on the pyrazole ring enhance lipophilicity, improving membrane permeability. Comparative studies with analogs (e.g., 2-Methyl-3-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid) show that chloro substituents increase affinity for hydrophobic binding pockets, while methyl groups reduce metabolic degradation. Positional isomers (e.g., 3-methyl vs. 5-methyl) exhibit distinct selectivity profiles, validated via competitive binding assays .

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